3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
The compound 3,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a partially saturated six-membered ring with conjugated double bonds. Its structure features:
- 4-position: A 5-methylthiophen-2-yl substituent, contributing sulfur-containing heteroaromaticity.
- 3- and 5-positions: Methyl ester groups, which influence solubility and electronic properties.
Structural characterization of analogous molecules often employs X-ray crystallography refined using SHELXL, a program widely used for small-molecule refinement due to its precision and adaptability . The dihydropyridine core’s conformation, including puckering parameters (e.g., amplitude and phase angles), can be analyzed using methodologies described by Cremer and Pople .
Properties
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-(5-methylthiophen-2-yl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-14-5-10-19(29-14)20-17(21(24)27-3)12-23(13-18(20)22(25)28-4)11-15-6-8-16(26-2)9-7-15/h5-10,12-13,20H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODIIPTENRFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or isopropanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine core to a pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The dihydropyridine core can interact with calcium channels, modulating their activity. This interaction can affect various cellular processes, making the compound a potential candidate for treating conditions related to calcium channel dysfunction.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations :
- Core Structure : The target compound and the trimethyl-DHP analog share the 1,4-DHP core, while the cyclohexene derivative represents a distinct structural class.
- Steric and Electronic Profiles : Trimethyl substitutions in may reduce conformational flexibility, whereas the target compound’s 4-methoxybenzyl group could enhance π-π stacking interactions.
Physicochemical Properties
While explicit solubility or stability data are absent in the evidence, inferences can be made:
- Polarity: The target compound’s methyl esters and methoxybenzyl group likely confer moderate polarity, intermediate between the highly polar cyano-rich analog and the less polar trimethyl-DHP .
- Molecular Weight : The cyclohexene derivative (455.46 g/mol) exceeds typical DHPs (e.g., 365.40 g/mol for ), suggesting differences in diffusion rates or crystallization tendencies.
Conformational Analysis
The dihydropyridine ring’s puckering—critical for biological activity and crystallinity—can be quantified using Cremer-Pople coordinates . For example:
- Target Compound : The bulky 4-methoxybenzyl and thiophen-2-yl groups may induce asymmetric puckering, altering bond angles compared to simpler analogs.
Crystallographic refinements using SHELXL would provide precise metrics (e.g., torsional angles, bond lengths) to validate these hypotheses.
Biological Activity
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound belonging to the dihydropyridine class, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula: C20H24N2O4S
- Molecular Weight: 372.48 g/mol
Pharmacological Properties
The biological activity of this compound has been explored in various studies, focusing on its potential as an antihypertensive agent and its effects on enzyme inhibition.
Antihypertensive Activity
Dihydropyridines are primarily recognized for their role as calcium channel blockers. Research indicates that this compound exhibits significant vasodilatory effects by inhibiting calcium influx into vascular smooth muscle cells. This action leads to decreased peripheral vascular resistance and subsequently lowers blood pressure.
Enzyme Inhibition
Recent studies have evaluated the compound's ability to inhibit key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) Inhibition: The compound has shown promising results as an AChE inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. It competes with acetylcholine for binding at the active site of the enzyme, thereby enhancing cholinergic transmission.
- Urease Inhibition: The compound also demonstrates strong urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria such as Helicobacter pylori.
The mechanisms through which this compound exerts its biological effects include:
- Calcium Channel Blockade: By preventing calcium entry into cells, it promotes vascular relaxation.
- Enzyme Interaction: Binding to AChE and urease alters their activity, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
-
Antihypertensive Studies:
- In a controlled study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to controls. The observed decrease was attributed to enhanced vasodilation and reduced cardiac workload.
- AChE Inhibition:
- Urease Inhibition:
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
